molecular formula C25H26ClN3O7S3 B024109 S-3448 CAS No. 254877-04-8

S-3448

Cat. No. B024109
M. Wt: 612.1 g/mol
InChI Key: YFJKHTZXXMBJEW-UHFFFAOYSA-N
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Patent
US06913898B2

Procedure details

500 mg (0.95 mmol) of 4-((2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl)amino)benzenesulfonyl fluoride were dissolved in 1 ml of thiomorpholine and heated at 90° C. for 30 min. For workup, the mixture was poured into 50 ml of ice/1 N hydrochloric acid, and the precipitate was filtered off with suction, dried in a vacuum dryer over phosphorus pentoxide, and recrystallized from hexane/ethyl acetate. 378 mg (65%) of the title compound of melting point 241° C. were obtained.
Name
4-((2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl)amino)benzenesulfonyl fluoride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[CH:27][C:13]=2[C:14]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([S:23](F)(=[O:25])=[O:24])=[CH:19][CH:18]=2)=[O:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:35]1[CH2:40][CH2:39][S:38][CH2:37][CH2:36]1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[CH:30]=[C:29]([O:31][CH3:32])[C:28]([O:33][CH3:34])=[CH:27][C:13]=2[C:14]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([S:23]([N:35]3[CH2:40][CH2:39][S:38][CH2:37][CH2:36]3)(=[O:25])=[O:24])=[CH:19][CH:18]=2)=[O:15])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-((2-(4-chlorophenylsulfonylamino)-4,5-dimethoxybenzoyl)amino)benzenesulfonyl fluoride
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)C=C(C(=C1)OC)OC
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCSCC1
Step Two
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum dryer over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N2CCSCC2)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 378 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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